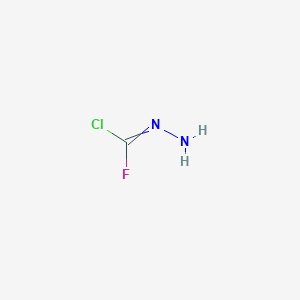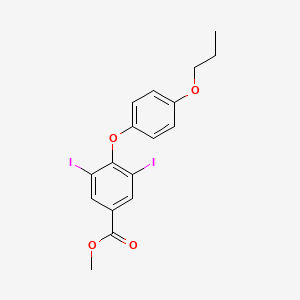
2-Amino-8-(dodecylsulfanyl)octanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-8-(dodecylsulfanyl)octanoic acid is an organic compound with the molecular formula C20H41NO2S It is a derivative of octanoic acid, featuring an amino group at the second position and a dodecylsulfanyl group at the eighth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-(dodecylsulfanyl)octanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of 8-aminooctanoic acid with a dodecylsulfanyl group. The reaction conditions often require the use of a strong base, such as sodium hydride, and an appropriate solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield, and purity. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-8-(dodecylsulfanyl)octanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, anhydrides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, esters.
Aplicaciones Científicas De Investigación
2-Amino-8-(dodecylsulfanyl)octanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in the modification of proteins and peptides.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of surfactants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-8-(dodecylsulfanyl)octanoic acid involves its interaction with biological molecules. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their function. The dodecylsulfanyl group can interact with lipid membranes, affecting their fluidity and permeability .
Comparación Con Compuestos Similares
Similar Compounds
8-Aminooctanoic acid: Lacks the dodecylsulfanyl group, making it less hydrophobic and less likely to interact with lipid membranes.
2-Amino-8-(methylsulfanyl)octanoic acid: Contains a shorter alkyl chain, resulting in different physicochemical properties and biological activities.
Uniqueness
2-Amino-8-(dodecylsulfanyl)octanoic acid is unique due to its long dodecylsulfanyl chain, which imparts distinct hydrophobic characteristics and influences its interactions with biological membranes and proteins. This makes it a valuable compound for studying membrane-associated processes and developing new therapeutic agents .
Propiedades
Número CAS |
143502-57-2 |
|---|---|
Fórmula molecular |
C20H41NO2S |
Peso molecular |
359.6 g/mol |
Nombre IUPAC |
2-amino-8-dodecylsulfanyloctanoic acid |
InChI |
InChI=1S/C20H41NO2S/c1-2-3-4-5-6-7-8-9-11-14-17-24-18-15-12-10-13-16-19(21)20(22)23/h19H,2-18,21H2,1H3,(H,22,23) |
Clave InChI |
WBSCWVBJGUDJHV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCSCCCCCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(pyren-1-YL)ethyl]phenyl}aniline](/img/structure/B12560036.png)

![2-[2-(4-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B12560047.png)


![[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate](/img/structure/B12560060.png)


![5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12560072.png)


